molecular formula C12H16ClNO B6157571 4-[(3-chlorophenyl)methyl]piperidin-4-ol CAS No. 1226037-33-7

4-[(3-chlorophenyl)methyl]piperidin-4-ol

Cat. No.: B6157571
CAS No.: 1226037-33-7
M. Wt: 225.71 g/mol
InChI Key: PKPWMGLMTRZDRJ-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)methyl]piperidin-4-ol typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-chlorophenyl)methyl]piperidin-4-ol has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-chlorophenyl)methyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1226037-33-7

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2

InChI Key

PKPWMGLMTRZDRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)Cl)O

Purity

95

Origin of Product

United States

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